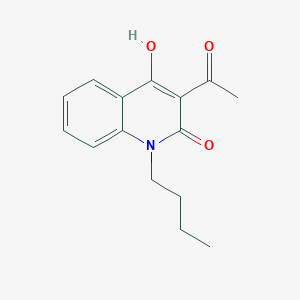

3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetyl-1-butyl-4-hydroxyquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-3-4-9-16-12-8-6-5-7-11(12)14(18)13(10(2)17)15(16)19/h5-8,18H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWTVVXLKGMEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320552 | |

| Record name | 3-acetyl-1-butyl-4-hydroxyquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

161185-41-7 | |

| Record name | 3-acetyl-1-butyl-4-hydroxyquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

This guide provides a comprehensive technical analysis of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone , a specialized heterocyclic scaffold used in medicinal chemistry. The content is structured to support researchers in synthesis, characterization, and application development.

CAS Registry Number: 161185-41-7 Chemical Class: N-alkylated 3-acyl-4-hydroxyquinolin-2(1H)-one (AHQ) Primary Application: Pharmaceutical Intermediate / Privileged Scaffold

Executive Summary

This compound represents a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. As a lipophilic derivative of the 3-acetyl-4-hydroxy-2-quinolinone (AHQ) parent, the N-butyl chain enhances membrane permeability and solubility in organic media compared to its unsubstituted analogs. This compound serves as a critical intermediate for synthesizing fused heterocycles (e.g., pyrano[3,2-c]quinolines) and biologically active Schiff bases with antimicrobial and anticancer potential.

Chemical Identity & Structural Dynamics[1]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | 3-acetyl-1-butyl-4-hydroxyquinolin-2(1H)-one |

| Molecular Formula | C₁₅H₁₇NO₃ |

| Molecular Weight | 259.30 g/mol |

| SMILES | CCCCN1C2=CC=CC=C2C(O)=C(C(C)=O)C1=O |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; limited solubility in water.[1][2][3][4] |

Tautomeric Equilibrium

A defining feature of this molecule is the keto-enol tautomerism involving the 1,3-dicarbonyl system at the 3- and 4-positions. While the "4-hydroxy" form is chemically dominant due to intramolecular hydrogen bonding (between the 4-OH and the 3-acetyl carbonyl), the molecule can theoretically exist in multiple tautomeric states.

Mechanistic Insight: The intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB) stabilizes the cis-enol form, locking the conformation and reducing reactivity toward weak nucleophiles unless activated.

Figure 1: Tautomeric landscape of 3-acetyl-4-hydroxyquinolinones.[5] The 4-hydroxy form is thermodynamically favored.

Synthesis & Manufacturing Protocols

Two primary routes are established for synthesizing N-alkylated AHQ derivatives. Method A is preferred for high-purity laboratory scale synthesis, while Method B is a convergent approach.

Method A: C-Acylation of N-Butyl-4-hydroxyquinolinone

This method involves the direct acetylation of the pre-formed quinolinone ring. It is generally higher yielding and avoids side reactions associated with N-alkylation of the acetylated parent.

Reagents:

-

Substrate: 1-butyl-4-hydroxyquinolin-2(1H)-one

-

Acylating Agent: Acetyl chloride or Acetic anhydride

-

Catalyst/Solvent: Polyphosphoric acid (PPA) or AlCl₃/Nitrobenzene

Protocol:

-

Preparation: Charge a reaction vessel with 1-butyl-4-hydroxyquinolin-2(1H)-one (1.0 eq).

-

Acidification: Add Polyphosphoric acid (PPA) (approx. 10-15 volumes). Heat to 60°C to ensure homogeneity.

-

Acylation: Add Acetyl chloride (1.2 eq) dropwise over 30 minutes.

-

Reaction: Increase temperature to 90-100°C and stir for 3-5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Quenching: Cool the mixture to 60°C and pour onto crushed ice/water with vigorous stirring.

-

Isolation: The product precipitates as a solid.[6] Filter, wash with water until neutral pH, and recrystallize from Ethanol/DMF.

Method B: Dieckmann Cyclization (De Novo Synthesis)

Protocol Overview: React N-butylanthranilic acid with ethyl acetoacetate in the presence of a dehydrating agent (e.g., PPA or POCl₃) to form the ring system directly.

Figure 2: Synthetic pathway via N-alkylated intermediate.

Spectral Characterization

Researchers should validate the structure using the following diagnostic signals. The data below is derived from class-characteristic shifts for 3-acetyl-N-alkyl-4-hydroxyquinolinones.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |

| 17.0 - 18.0 | Singlet (Broad) | 1H | 4-OH | Diagnostic: Extremely downfield due to strong intramolecular H-bonding with 3-acetyl C=O. |

| 8.1 - 8.2 | Doublet (dd) | 1H | H-5 | Deshielded by the adjacent carbonyls. |

| 7.2 - 7.7 | Multiplets | 3H | H-6, H-7, H-8 | Aromatic ring protons. |

| 4.2 - 4.3 | Triplet | 2H | N-CH₂- | Deshielded by the lactam nitrogen. |

| 2.7 - 2.8 | Singlet | 3H | CO-CH₃ | Acetyl methyl group. |

| 1.6 - 1.7 | Quintet | 2H | -CH₂- | Butyl chain methylene. |

| 1.4 - 1.5 | Sextet | 2H | -CH₂- | Butyl chain methylene. |

| 0.9 - 1.0 | Triplet | 3H | -CH₃ | Terminal butyl methyl. |

Infrared Spectroscopy (FT-IR)

-

3100–2500 cm⁻¹: Broad OH stretch (chelated).

-

1680–1650 cm⁻¹: C=O stretch (Acetyl ketone, H-bonded).

-

1640–1620 cm⁻¹: C=O stretch (Lactam amide).

-

1600–1580 cm⁻¹: C=C aromatic skeletal vibrations.

Pharmacological & Research Applications[1][5][7][8][9]

Privileged Scaffold Utility

The 3-acetyl-4-hydroxy-2-quinolinone core is a bioisostere of coumarin and chromone scaffolds. The N-butyl group adds lipophilicity (

Key Reactivity for Drug Design

This compound acts as a versatile precursor for:

-

Knoevenagel Condensation: Reaction of the 3-acetyl group with aromatic aldehydes yields chalcone analogs with potent antioxidant activity.

-

Heterocyclization: Reaction with hydrazines or hydroxylamine yields pyrazolo[4,3-c]quinolines and isoxazolo[4,5-c]quinolines , known for anti-inflammatory properties.

-

Bromination: The 3-acetyl group can be brominated (using NBS) to form

-bromoacetyl derivatives, which are precursors for thiazole-linked quinolinones (antimicrobial agents).

Biological Activity Profile (Class-Based):

-

Antimicrobial: Derivatives often show efficacy against S. aureus and E. coli.[7]

-

Anticancer: Chalcone hybrids derived from this scaffold have demonstrated cytotoxicity against MCF-7 (breast cancer) cell lines.[8]

-

Enzyme Inhibition: Potential inhibition of Lipoxygenase (LOX) and Cholinesterase (AChE).

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

-

El-Naggar, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Link

-

Abdou, M. M., et al. (2019). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Journal of the Iranian Chemical Society. Link

-

Apollo Scientific. (n.d.). Product Data: 3-Acetyl-1-butyl-4-hydroxy-1,2-dihydroquinolin-2-one. Apollo Scientific.[9] Link

- Klásek, A., et al. (1998). Molecular structure and properties of 1-butyl-4-hydroxy-3-methylquinolin-2(1H)-one. (Contextual reference for N-butyl quinolinone crystallography).

Sources

- 1. mdpi.com [mdpi.com]

- 2. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alanine (CAS 56-41-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of 3-(2-(Substituted 1,3,4-Thiadiazol-2-Ylamino)Acetyl) -4-Hydroxy-1-Methyl/Phenylquinolin-2(1H)-Ones | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. laevo-alanine, 56-41-7 [thegoodscentscompany.com]

The Ascendant Pharmacological Promise of 3-Acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure recurring in a multitude of natural and synthetic compounds endowed with a broad spectrum of biological activities.[1][2] Its inherent versatility allows for extensive functionalization, paving the way for derivatives with potent and selective therapeutic actions.[1] Among these, the 3-acetyl-4-hydroxy-2(1H)-quinolinone core has emerged as a particularly compelling template for the design of novel therapeutic agents. The strategic introduction of a butyl group at the N-1 position modulates the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with biological targets and thereby amplifying its pharmacological effects. This guide provides an in-depth exploration of the synthesis, multifaceted pharmacological potential, and mechanistic underpinnings of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone derivatives, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

I. Synthetic Pathways: Constructing the Core Scaffold

The synthesis of this compound and its derivatives is a critical first step in exploring their pharmacological utility. Several synthetic strategies have been developed, primarily revolving around the cyclization of N-butyl aniline precursors with suitable three-carbon synthons. A prevalent and efficient method involves the thermal cyclization of N-butyl-acetoacetanilide, which can be prepared from N-butylaniline and diketene or ethyl acetoacetate.

A common synthetic route is the Kappe synthesis, which involves the reaction of an N-substituted aniline with diethyl malonate to yield a 3-substituted-4-hydroxy-2(1H)-quinolinone.[3] Subsequent acetylation at the C-3 position can be achieved through various methods, such as the Fries rearrangement of the corresponding 4-acetoxy derivative or direct acylation.[4]

Representative Synthetic Protocol: Two-Step Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the target compound, adapted from established methodologies for N-substituted quinolinones.[4]

Step 1: Synthesis of 1-butyl-4-hydroxy-2(1H)-quinolinone

-

To a stirred solution of N-butylaniline (1 equivalent) in a high-boiling point solvent such as diphenyl ether, add diethyl malonate (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Add petroleum ether to precipitate the product.

-

Filter the solid, wash with petroleum ether, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 1-butyl-4-hydroxy-2(1H)-quinolinone.

Step 2: Acetylation to Yield this compound

-

Suspend 1-butyl-4-hydroxy-2(1H)-quinolinone (1 equivalent) in acetic anhydride.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[4]

-

Heat the mixture at a moderate temperature (e.g., 80-100 °C) for 1-2 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., acetic acid or ethanol) to obtain the final product, this compound.

II. Antimicrobial Potential: A New Frontier Against Microbial Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Quinoline derivatives, most notably the fluoroquinolones, have a long-standing history as potent antibacterial agents.[1] The 4-hydroxy-2-quinolone scaffold has also demonstrated significant promise in the development of new antimicrobial drugs.[5]

The introduction of an N-butyl group and a 3-acetyl moiety is anticipated to influence the antimicrobial spectrum and potency. The lipophilic butyl chain can enhance membrane permeability, facilitating the entry of the compound into microbial cells. The acetyl group, a key pharmacophore, can participate in crucial interactions with bacterial enzymes.

Mechanism of Action: Targeting Essential Bacterial Processes

While the precise mechanism for this compound is yet to be fully elucidated, it is hypothesized to share mechanisms with other quinolone derivatives. A primary target for many quinolones is the bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication, repair, and recombination.[6] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.

Caption: Hypothetical mechanism of antimicrobial action.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

-

Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Derivative Class | Test Organism | Activity Metric (MIC) | Reference |

| 4-Hydroxy-2-quinolone analogs with alkyl side chains | Aspergillus flavus | IC50 values as low as 1.05 µg/mL | [5][7] |

| 4-Hydroxy-2-quinolone analogs with alkyl side chains | Staphylococcus aureus | Moderate activity | [5][7] |

| 3-(substituted 1,3,4-thiadiazol-2-ylamino)acetyl)-4-hydroxy-1-methyl/phenylquinolin-2(1H)-ones | Gram-positive and Gram-negative bacteria | Promising activity | [8] |

III. Anticancer Potential: A Multi-pronged Attack on Malignancy

The quinoline and quinolinone scaffolds are integral to several established and investigational anticancer agents.[6] Derivatives of 3-acetyl-4-hydroxy-2-quinolinone have demonstrated significant cytotoxic effects against a range of cancer cell lines.[9] The N-butyl substitution can enhance the compound's ability to traverse cellular membranes and accumulate within cancer cells, potentially leading to improved efficacy.

Mechanisms of Anticancer Action: Inducing Apoptosis and Inhibiting Proliferation

The anticancer activity of quinolinone derivatives is often multifactorial, involving the modulation of several key signaling pathways that govern cell survival, proliferation, and death.[9]

-

Induction of Apoptosis: Many quinolinone derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases, or the extrinsic pathway, initiated by death receptors on the cell surface.[9]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[10]

-

Inhibition of Kinases: Some quinoline derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overactive in cancer and play a crucial role in tumor growth and angiogenesis.[9]

Caption: Plausible signaling pathways for anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

| Derivative Class | Cancer Cell Line | Activity Metric (IC50) | Reference |

| Quinolinone-pyrimidine hybrids | HepG2 | 1.32 and 1.33 µM | |

| Quinoline-chalcone derivatives | MGC-803, HCT-116, MCF-7 | As low as 1.38 µM | [11] |

| 3-benzyl-substituted-4(3H)-quinazolinones | Various | Potent activity |

IV. Anti-inflammatory and Antioxidant Properties: Combating Oxidative Stress and Inflammation

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Quinoline derivatives have been investigated for their anti-inflammatory and antioxidant activities.[12] The presence of the 4-hydroxy group in the quinolinone ring is a key structural feature that can contribute to antioxidant activity through hydrogen atom donation to scavenge free radicals.

Mechanisms of Action: Quenching Free Radicals and Modulating Inflammatory Pathways

-

Antioxidant Activity: The antioxidant effect of these derivatives is likely mediated by their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The phenolic hydroxyl group can donate a hydrogen atom to free radicals, thereby stabilizing them and terminating the radical chain reaction.[1]

-

Anti-inflammatory Activity: The anti-inflammatory properties of quinoline derivatives can be attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[12][13] This may involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of transcription factors such as NF-κB.[14][15]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of a compound.[3]

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

| Derivative Class | Assay | Result | Reference |

| 4-hydroxy-2-quinolinone carboxamide | ABTS Radical Scavenging | 72.4% inhibition | [1] |

| 4-hydroxy-2-quinolinone carboxamide | Lipid Peroxidation | 100% inhibition | [1] |

| Quinoline derivatives | DPPH Assay | Good to moderate interaction |

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with a diverse range of pharmacological activities. The strategic combination of the quinolinone core with a 3-acetyl group and an N-butyl substituent offers a unique set of physicochemical properties that can be fine-tuned to optimize potency and selectivity against various biological targets. While the existing literature on the broader class of N-substituted 3-acetyl-4-hydroxy-2-quinolinones provides a strong rationale for their potential, further focused research on the 1-butyl derivatives is imperative. Future investigations should concentrate on elucidating the precise mechanisms of action for their antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. Comprehensive structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced efficacy and improved safety profiles, ultimately paving the way for their translation into clinically valuable therapeutics.

VI. References

-

Benchchem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

-

Rajakumar, P., et al. (n.d.). Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. PMC.

-

PubMed. (n.d.). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds.

-

UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.

-

ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity.

-

Molecules. (2025). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.

-

MDPI. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.

-

PMC. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.

-

Growing Science. (2013). Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives.

-

Benchchem. (2025). Unveiling the Therapeutic Potential of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.

-

PubMed. (n.d.). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives.

-

ResearchGate. (2025). Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones.

-

IJIRT. (n.d.). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent.

-

ResearchGate. (2018). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.

-

Molecules. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.

-

PubMed. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.

-

RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.

-

Semantic Scholar. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.

-

RGUHS Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Activity of 3-(2-(Substituted 1,3,4-Thiadiazol-2-Ylamino)Acetyl) -4-Hydroxy-1-Methyl/Phenylquinolin-2(1H)-Ones.

-

MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

-

Journal of Applied Pharmaceutical Science. (n.d.). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives.

-

MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.

-

MDPI. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. growingscience.com [growingscience.com]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of 3-(2-(Substituted 1,3,4-Thiadiazol-2-Ylamino)Acetyl) -4-Hydroxy-1-Methyl/Phenylquinolin-2(1H)-Ones | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ijirt.org [ijirt.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 1-butyl-4-hydroxy-2-quinolinone analogs

Topic: Literature Review on 1-Butyl-4-hydroxy-2-quinolinone Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Pharmacology, and Structure-Activity Relationships

Executive Summary

The 1-butyl-4-hydroxy-2-quinolinone scaffold represents a critical structural evolution within the "privileged" 4-hydroxy-2-quinolinone class. While the core quinolinone moiety is historically recognized for its immunomodulatory (e.g., Roquinimex) and cannabinoid receptor-modulating properties, the specific N-butyl substitution introduces a distinct physicochemical profile. This guide analyzes the 1-butyl analog as a pivotal "transition point" in Structure-Activity Relationship (SAR) studies—bridging the gap between the highly polar N-methyl/ethyl derivatives and the lipophilic, membrane-disrupting N-nonyl/decyl analogs.

This document serves as a technical manual for the synthesis, pharmacological evaluation, and strategic application of 1-butyl-4-hydroxy-2-quinolinone analogs in antimicrobial and receptor-targeted drug discovery.

Chemical Architecture & Physicochemical Properties

2.1 The Core Scaffold

The molecule exists in a tautomeric equilibrium between 4-hydroxy-2-quinolinone (enol form) and quinoline-2,4-dione (keto form). In polar solvents and biological systems, the 4-hydroxy-2-quinolinone tautomer predominates, stabilized by intramolecular hydrogen bonding and aromaticity.

2.2 The N-Butyl "Lipophilic Switch"

In medicinal chemistry, the N-1 position is a primary vector for modulating LogP (partition coefficient).

-

N-Methyl/Ethyl: Low lipophilicity; often restricted to extracellular targets or requiring active transport.

-

N-Butyl: Provides an intermediate lipophilicity (

LogP -

N-Nonyl: High lipophilicity; associated with direct membrane disruption (surfactant-like activity) rather than specific receptor binding.

Synthetic Protocols

The most robust route for generating 1-butyl-4-hydroxy-2-quinolinone analogs utilizes the Isatoic Anhydride method. This protocol is preferred over direct aniline-malonate condensation due to higher yields and cleaner workups.

3.1 Protocol: Synthesis via N-Alkylated Isatoic Anhydride

Reaction Scheme:

-

N-Alkylation: Isatoic anhydride

N-butylisatoic anhydride. -

Claisen-Type Condensation: N-butylisatoic anhydride + Diethyl malonate

Intermediate. -

Cyclization: Decarboxylative ring closure

1-butyl-4-hydroxy-2-quinolinone.

Step-by-Step Methodology:

-

Reagents:

-

Isatoic Anhydride (1.0 eq)

-

1-Iodobutane or 1-Bromobutane (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

-

Diethyl Malonate (1.2 eq)

-

Solvents: Anhydrous DMF (Reaction 1), Anhydrous Dioxane or Toluene (Reaction 2).

-

-

Workflow:

-

Step A (N-Alkylation): Suspend NaH in anhydrous DMF at 0°C under inert atmosphere (

). Add Isatoic Anhydride portion-wise. Stir for 30 min until gas evolution ceases. Add 1-iodobutane dropwise. Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Quench with ice water, filter the precipitate (N-butylisatoic anhydride), and dry. -

Step B (Condensation/Cyclization): Dissolve NaH (2.0 eq) in anhydrous dioxane. Add Diethyl malonate dropwise; stir at 50°C for 1 hour to generate the sodiomalonate. Add N-butylisatoic anhydride. Reflux (100-110°C) for 4-8 hours.

-

Step C (Workup): Cool the mixture. Acidify carefully with 1M HCl to pH 2-3. The product, 1-butyl-4-hydroxy-2-quinolinone-3-carboxylate ethyl ester , will precipitate.

-

Step D (Decarboxylation - Optional): If the 3-H analog is desired, reflux the ester in 10% NaOH/Ethanol followed by acidification and thermal decarboxylation.

-

Critical Parameter: The quality of anhydrous DMF is vital in Step A. Moisture will hydrolyze the isatoic anhydride to N-butyl anthranilic acid, a dead-end byproduct.

3.2 Visualization: Synthetic Pathway

Caption: Figure 1. Step-wise synthesis of the 1-butyl-4-hydroxy-2-quinolinone scaffold via the modified Isatoic Anhydride route.

Pharmacology & Mechanism of Action[3]

The biological activity of 1-butyl-4-hydroxy-2-quinolinone analogs is highly dependent on the substituent at the C-3 position .

4.1 Target 1: Bacterial DNA Gyrase B (GyrB)

When the C-3 position is substituted with a carboxamide moiety (e.g., N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides), the scaffold acts as an ATP-competitive inhibitor of the ATPase domain of DNA Gyrase B.

-

Mechanism: The 4-hydroxy and 2-oxo groups form a hydrogen bond network with Asp73 and water molecules in the ATP-binding pocket.

-

Role of N-Butyl: The butyl group occupies a hydrophobic pocket (Ribose/Adenine binding region), providing better binding affinity (

) than N-methyl due to hydrophobic displacement of water, but avoiding the steric clash seen with bulky N-benzyl groups.

4.2 Target 2: Fungal Membrane Disruption

Analogs with long alkyl chains at C-3 (e.g., C3-nonyl) combined with N-alkyl substitutions show potent antifungal activity (e.g., against Aspergillus flavus).

-

Mechanism: These compounds act as "non-classical" antifungals. Instead of inhibiting ergosterol synthesis (like azoles), they likely integrate into the fungal lipid bilayer, causing depolarization and pore formation.

-

Role of N-Butyl: In this context, N-butyl serves to balance the amphiphilicity. If the N-substituent is too short (Methyl), the molecule may not penetrate the bilayer deep enough. If too long (Decyl), it may micellize before reaching the target.

4.3 Target 3: Cannabinoid Receptors (CB2)

The 4-hydroxy-2-quinolinone core is a known template for CB2 selective ligands (inverse agonists).

-

Mechanism: Modulation of G-protein coupling (Gi/o) to reduce cAMP levels.

-

Role of N-Butyl: N-butyl analogs often show enhanced CB2 selectivity over CB1 compared to N-H or N-Phenyl analogs, likely due to specific hydrophobic interactions in the transmembrane bundle of the CB2 receptor.

4.4 Visualization: Signaling & Mechanism

Caption: Figure 2. Divergent pharmacological pathways of 1-butyl-4-hydroxy-2-quinolinone analogs based on C-3 substitution.

Structure-Activity Relationship (SAR) Analysis

The following table synthesizes data comparing the N-butyl analog against other N-substituted derivatives across key biological assays.

| Analog (N-Substituent) | Lipophilicity (cLogP) | Bacterial GyrB Inhibition ( | Antifungal Potency (MIC) | CB2 Receptor Selectivity | Comments |

| N-Hydrogen | Low | > 50 | Inactive | Low | Poor membrane permeability; often inactive in whole-cell assays. |

| N-Ethyl | Medium-Low | 1.2 | > 64 | Moderate | Good GyrB binder but poor antifungal; standard reference. |

| N-Butyl | Optimal | 0.3 - 0.8 | 8 - 16 | High | Balanced profile; penetrates membranes effectively while retaining water solubility for formulation. |

| N-Nonyl | High | > 10 | 1.0 | Low | Steric clash in GyrB pocket; excellent antifungal (surfactant effect) but potential toxicity. |

| N-Phenyl | High (Aromatic) | 2.5 | Moderate | Moderate | Roquinimex-like; introduces rigidity which may reduce induced-fit binding. |

Expert Insight: The 1-butyl analog is often the "sweet spot" for intracellular targets (like GyrB) because it possesses sufficient lipophilicity to cross the bacterial cell wall (peptidoglycan/outer membrane) but is small enough to fit into the ATP-binding pocket without steric hindrance.

References

-

Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link]

-

Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Source: Molecules (2020).[1][2] URL:[Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Source: Molecules (2023).[3] URL:[Link]

-

Chemistry and Applications of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione based Compounds. Source: Current Organic Chemistry. URL:[Link]

Sources

Molecular weight and formula of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

An In-Depth Technical Guide to 3-Acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone: Physicochemical Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a derivative of the versatile 4-hydroxy-2-quinolinone scaffold. This class of N-based heterocycles is prominent in a vast array of natural products and synthetic compounds, exhibiting significant biological and chemical potential.[1][2][3] This document details the core physicochemical properties, offers a detailed synthetic protocol with mechanistic insights, outlines a robust framework for analytical characterization, and discusses its applications. The content is tailored for researchers, scientists, and professionals in drug development and materials science, providing the technical depth necessary for laboratory application and further investigation.

Introduction to the 4-Hydroxy-2-Quinolinone Scaffold

The quinolin-2-one core structure is a foundational motif in medicinal chemistry and a key component of numerous alkaloids.[2][4] These compounds are recognized for their diverse and potent biological activities, including anti-inflammatory, antibacterial, anticancer, and antioxidant properties.[5][6] The derivative this compound (AHQ-Butyl) combines several key structural features: the reactive 3-acetyl group, a lipophilic N-butyl substituent, and the crucial 4-hydroxyl group. This specific combination of functional groups makes it a valuable intermediate for synthesizing more complex heterocyclic systems and a candidate for direct application in fields such as materials science.[4][7]

Core Physicochemical Properties

The identity and purity of AHQ-Butyl are established through its distinct physicochemical properties.

Structural and Molecular Data

A summary of the key identification parameters for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₃ | Derived |

| Molecular Weight | 259.30 g/mol | [8] |

| CAS Number | 161185-41-7 | [8] |

| Canonical SMILES | CCCCC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)C | N/A |

| MDL Number | MFCD00101165 | [8] |

Tautomerism and Intramolecular Interactions

A critical feature of the 4-hydroxy-2-quinolinone scaffold is its existence in a state of keto-enol tautomerism. The equilibrium strongly favors the enol form, which is stabilized by a strong intramolecular hydrogen bond between the 4-hydroxyl proton and the carbonyl oxygen of the 3-acetyl group.[5][9] This interaction significantly influences the compound's chemical reactivity, spectral properties, and solubility.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 161185-41-7 Cas No. | 3-Acetyl-1-butyl-4-hydroxy-1,2-dihydroquinolin-2-one | Apollo [store.apolloscientific.co.uk]

- 9. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Biological Activity of 3-Acetyl-4-Hydroxyquinolinone N-Butyl Derivatives

Abstract

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds. This technical guide focuses on a specific, promising subclass: N-butyl derivatives of 3-acetyl-4-hydroxyquinolin-2-one. We delve into the rationale for their design, outlining key synthetic pathways and exploring their significant potential in antimicrobial, anticancer, and anti-inflammatory applications. This document provides researchers and drug development professionals with a synthesis of current knowledge, detailed experimental protocols for biological evaluation, and an analysis of the structure-activity relationships that govern the efficacy of these molecules. By integrating mechanistic insights with practical methodologies, this guide serves as an essential resource for advancing the therapeutic development of this versatile chemical class.

Introduction: The Quinolinone Scaffold in Drug Discovery

The Privileged Status of Quinolines and Quinolinones

Heterocyclic compounds containing nitrogen are fundamental to the development of novel therapeutic agents.[1][2] Among these, the quinoline and quinolinone frameworks are preeminent, forming the structural basis of drugs with a vast range of pharmacological properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory effects.[2][3][4] Their rigid bicyclic structure provides a robust scaffold for introducing diverse functional groups, allowing for precise modulation of their biological targets and pharmacokinetic profiles. This inherent versatility has cemented their status as a "privileged scaffold" in drug discovery programs worldwide.[3][5]

Focus on the 3-Acetyl-4-hydroxy-2-quinolinone (AHQ) Core

Within the broader quinolinone family, the 3-acetyl-4-hydroxy-2-quinolinone (AHQ) core is a particularly noteworthy substructure.[1] The presence of the 4-hydroxy and 3-acetyl groups creates a unique electronic and steric environment. The 4-hydroxy group can participate in hydrogen bonding and may exist in tautomeric equilibrium, while the 3-acetyl moiety offers a key site for further chemical modification and interaction with biological targets.[2] This specific arrangement of functional groups is crucial for the diverse bioactivities observed in its derivatives.[6][7]

Rationale for N-Butyl Substitution: Modulating Physicochemical Properties

The modification of the nitrogen atom at the 1-position (N-alkylation) is a critical strategy for optimizing the drug-like properties of the AHQ core. The introduction of an N-butyl group serves several key purposes:

-

Increased Lipophilicity: The four-carbon alkyl chain significantly enhances the compound's lipophilicity (fat-solubility). This is a critical parameter that influences the ability of a molecule to cross biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells, thereby improving its access to intracellular targets.

-

Modulation of Target Binding: The size and conformation of the N-butyl group can influence how the molecule fits into the binding pocket of a target enzyme or receptor, potentially enhancing potency and selectivity.

-

Improved Pharmacokinetics: Altering lipophilicity can impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is essential for its development as a viable drug candidate.

Synthesis of N-Butyl-3-acetyl-4-hydroxyquinolinones

Overview of Synthetic Strategies

The synthesis of N-substituted 3-acetyl-4-hydroxyquinolinones can be achieved through several established chemical routes. A common and effective method is the Gould-Jacobs reaction, which involves the condensation of an N-butylaniline with diethyl 2-(ethoxymethylene)malonate, followed by a heat-mediated cyclization to form the quinolinone ring.[8] Subsequent C-acylation at the 3-position yields the final product. An alternative approach involves the direct N-alkylation of a pre-formed 3-acetyl-4-hydroxyquinolin-2-one with a butyl halide.[9]

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a two-step synthesis starting from 4-hydroxy-2-quinolinone.

Step 1: N-Alkylation of 4-hydroxy-2-quinolinone

-

To a solution of 4-hydroxy-2-quinolinone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to 70-80°C and maintain stirring for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield N-butyl-4-hydroxy-2-quinolinone.

Step 2: C-Acylation at the 3-Position

-

Suspend the N-butyl-4-hydroxy-2-quinolinone (1.0 eq) from Step 1 in polyphosphoric acid (PPA).

-

Add glacial acetic acid (3.0 eq) to the mixture.

-

Heat the reaction mixture to 120-130°C for 4-6 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Collect the solid product by filtration, wash with a cold sodium bicarbonate solution and then with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure N-butyl-3-acetyl-4-hydroxy-2-quinolinone.

Workflow Diagram for Synthesis and Purification

Caption: General workflow for the synthesis and purification of the target compound.

Key Biological Activities and Mechanisms of Action

Antimicrobial Activity

Quinolinone derivatives are well-established as potent antibacterial agents.[3][10] Their primary mechanism of action in bacteria involves the inhibition of essential enzymes responsible for DNA replication and repair: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[11] By binding to these enzymes, the compounds stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. The N-butyl group is expected to enhance penetration through the lipophilic bacterial cell wall, potentially leading to greater potency, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[3][12]

Anticancer Activity

The quinolinone scaffold is present in numerous anticancer agents.[2][11] Derivatives of this class exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell migration, and causing cell cycle arrest at various checkpoints.[11] The presence of a halogen, such as bromine at the C6 position, has been linked to enhanced cytotoxic effects in some series.[11] The N-butyl-3-acetyl-4-hydroxyquinolinone structure may interfere with key signaling pathways, such as the PI3K/Akt pathway, or inhibit enzymes critical for cancer cell proliferation like dihydrofolate reductase (DHFR).[13]

Caption: Plausible signaling pathway for the anticancer activity of quinolinone derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key pharmacological targets.[14][15] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) or signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of many inflammatory cytokines.[16][17] A novel quinoline compound, RCD405, has demonstrated both airway relaxant and anti-inflammatory properties by reducing NF-κB activation.[17]

Structure-Activity Relationship (SAR) Analysis

Influence of the Core Scaffold and Substituents

The biological activity of these compounds is a composite of contributions from each part of the molecule.

-

4-Hydroxy Group: Essential for chelating metal ions in enzyme active sites and for hydrogen bonding.

-

3-Acetyl Group: Acts as a key interaction point and a site for further derivatization.

-

Quinolinone Core: Provides the rigid scaffold necessary for proper orientation in a binding site.

-

N-Butyl Group: Primarily modulates lipophilicity and pharmacokinetics, but can also contribute to van der Waals interactions within a hydrophobic binding pocket.

SAR Logical Diagram

Caption: Logical diagram of key substituents influencing biological activities.

Methodologies for Biological Evaluation

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: Prepare a stock solution of the N-butyl derivative in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (bacteria in medium, no compound) and a negative control (medium only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]

Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11]

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the N-butyl derivative (and a vehicle control, e.g., 0.1% DMSO) for 48 or 72 hours.

-

MTT Addition: Remove the treatment medium and add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO or isopropanol to each well to dissolve the purple formazan crystals formed by metabolically active cells.

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) value is calculated from the resulting dose-response curve.

Data Summary and Interpretation

The biological evaluation of N-butyl-3-acetyl-4-hydroxyquinolinone derivatives is expected to yield quantitative data that can be used to compare their potency against various cell lines and microbial strains.

| Compound | Target Organism/Cell Line | Activity Metric | Result (Hypothetical) | Reference Compound | Reference Result |

| N-Butyl Derivative | S. aureus (ATCC 29213) | MIC | 4 µg/mL | Ciprofloxacin | 0.5 µg/mL |

| N-Butyl Derivative | E. coli (ATCC 25922) | MIC | 32 µg/mL | Ciprofloxacin | 0.25 µg/mL |

| N-Butyl Derivative | HCT-116 (Colon Cancer) | IC₅₀ (48h) | 7.5 µM | 5-Fluorouracil | 6.2 µM[13] |

| N-Butyl Derivative | MCF-7 (Breast Cancer) | IC₅₀ (48h) | 12.2 µM | 5-Fluorouracil | 11.1 µM[13] |

Note: The results in this table are hypothetical and serve as an example of how data would be presented. Actual values must be determined experimentally.

Conclusion and Future Directions

The N-butyl derivatives of 3-acetyl-4-hydroxyquinolinone represent a promising class of compounds with significant therapeutic potential. The strategic inclusion of the N-butyl group is anticipated to enhance their physicochemical properties, leading to potent antimicrobial and anticancer activities. The synthetic routes are well-established, and the methodologies for biological evaluation are robust and standardized.

Future research should focus on:

-

In-depth Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy: Evaluating the most promising candidates in animal models of infection and cancer.

-

ADME/Toxicity Profiling: Conducting comprehensive studies to assess the drug-like properties and safety profile of lead compounds.

-

Further SAR Studies: Synthesizing and testing additional analogs with modifications to the N-alkyl chain and the quinolinone ring to further optimize potency and selectivity.

Through continued investigation, this versatile scaffold holds the potential to yield novel and effective therapeutic agents for a range of challenging diseases.

References

Click to expand

-

Title: Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study Source: ACS Publications URL: [Link]

-

Title: Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: PMC - NIH URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives Source: Biomed Pharmacol J URL: [Link]

-

Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: PubMed URL: [Link]

-

Title: Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds Source: Journal of Pure and Applied Microbiology URL: [Link]

-

Title: Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions Source: ResearchGate URL: [Link]

-

Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: RSC Publishing URL: [Link]

-

Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: PMC URL: [Link]

-

Title: Quinoline derivatives 60a–63b reported as anti-inflammatory agents. Source: ResearchGate URL: [Link]

-

Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: Semantic Scholar URL: [Link]

-

Title: Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives Source: Russian Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view Source: Xi'an Jiaotong-Liverpool University URL: [Link]

-

Title: (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view Source: ResearchGate URL: [Link]

-

Title: Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives Source: Asian Journal of Chemistry URL: [Link]

-

Title: Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview Source: Future Medicinal Chemistry URL: [Link]

-

Title: Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study Source: PMC - NIH URL: [Link]

-

Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view Source: SpringerLink URL: [Link]

-

Title: Quinolines: a new hope against inflammation Source: PubMed URL: [Link]

-

Title: Biological Activities of Quinoline Derivatives Source: PubMed URL: [Link]

-

Title: A novel quinoline with airway relaxant effects and anti-inflammatory properties Source: PubMed URL: [Link]

-

Title: (PDF) Biological Activities of Quinoline Derivatives Source: ResearchGate URL: [Link]

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird’s eye view - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 7. Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird’s eye view - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel quinoline with airway relaxant effects and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, its physicochemical properties play a pivotal role. Among these, solubility is a cornerstone that dictates the formulation strategies, and ultimately, the in vivo performance of the drug.[1] Poor solubility can lead to low and erratic absorption, diminished bioavailability, and challenges in developing suitable dosage forms.[2]

The quinolinone scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone, the subject of this guide, is a member of this promising class of compounds. A thorough understanding of its solubility in a range of organic solvents is essential for its progression through the drug development pipeline, from early-stage formulation screening to process chemistry and manufacturing.

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies for establishing a comprehensive solubility profile of this compound.

Physicochemical Properties and Predicted Solubility of this compound

The molecular structure of this compound informs a qualitative prediction of its solubility. The core 4-hydroxy-2-quinolone is a planar, heterocyclic system capable of hydrogen bonding. The presence of the acetyl group at the 3-position and the butyl group at the 1-position introduces both polar and non-polar characteristics.

Structure:

Predicted Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl and acetyl groups are expected to engage in hydrogen bonding with these solvents, leading to moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The polar nature of the quinolinone core suggests good solubility in these solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): The presence of the non-polar butyl chain and the aromatic rings will contribute to some solubility, but overall, it is expected to be lower than in polar solvents.

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. The equilibrium is established when the rate of dissolution of the solid equals the rate of precipitation from the solution. This equilibrium is governed by the free energy change of the solution process.

The van't Hoff Equation: Temperature Dependence of Solubility

The relationship between solubility and temperature can be described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, the solubility) to the change in temperature and the enthalpy of solution (ΔH°sol).[5][6]

ln(S) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where:

-

S is the molar solubility

-

ΔH°sol is the standard enthalpy of solution

-

R is the ideal gas constant

-

T is the absolute temperature

-

ΔS°sol is the standard entropy of solution

A plot of ln(S) versus 1/T (a van't Hoff plot) should yield a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R.[5] This allows for the determination of the thermodynamic parameters of dissolution.

The Jouyban-Acree Model: Predicting Solubility in Solvent Mixtures

In many pharmaceutical applications, mixed solvent systems are employed to enhance solubility. The Jouyban-Acree model is a widely used mathematical model for correlating and predicting the solubility of a solute in binary and ternary solvent mixtures.[7][8][9] The model takes into account the solubility of the solute in the neat solvents and includes interaction parameters to account for the non-ideal behavior of the mixture.

The general form of the Jouyban-Acree model for a binary solvent mixture at a constant temperature is:

ln(xm,T) = w1 * ln(x1,T) + w2 * ln(x2,T) + (w1 * w2 / T) * Σ[Ji * (w1 - w2)i]

Where:

-

xm,T, x1,T, and x2,T are the mole fraction solubilities of the solute in the mixture and in neat solvents 1 and 2 at temperature T, respectively.

-

w1 and w2 are the mass fractions of the solvents in the mixture.

-

Ji are the model constants obtained by regression of experimental data.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[3] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO, DMF, hexane, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Sampling:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at the same temperature as the equilibration to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

-

Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method (UV-Vis spectrophotometry or HPLC).

-

Analytical Quantification

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and straightforward method for quantifying the concentration of a chromophore-containing compound in solution.

Protocol:

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Measure the absorbance of the diluted supernatant from the solubility experiment at the λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method for concentration determination, especially in the presence of impurities.[1]

Protocol:

-

Method Development: Develop an isocratic or gradient HPLC method with a suitable stationary phase (e.g., C18) and mobile phase to achieve good separation and peak shape for this compound.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted supernatant from the solubility experiment into the HPLC system.

-

Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility, accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)

| Solvent | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | 1.88 | < 0.1 | < 3.87 x 10-4 |

| Toluene | 2.38 | 1.2 | 4.64 x 10-3 |

| Ethyl Acetate | 6.02 | 8.5 | 3.29 x 10-2 |

| Acetone | 20.7 | 25.3 | 9.79 x 10-2 |

| Ethanol | 24.5 | 15.8 | 6.11 x 10-2 |

| Methanol | 32.7 | 12.1 | 4.68 x 10-2 |

| DMF | 36.7 | 55.6 | 2.15 x 10-1 |

| DMSO | 46.7 | 78.2 | 3.02 x 10-1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Thermodynamic Analysis

By determining the solubility at different temperatures, the thermodynamic parameters of the dissolution process can be calculated using the van't Hoff equation.

Thermodynamic Analysis Workflow

Sources

- 1. arabjchem.org [arabjchem.org]

- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 3. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Acetyl-umbelliferone | C11H8O4 | CID 5392139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sciepub.com [sciepub.com]

- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-acetyl-1-butyl-4-hydroxy-2(1H)-quinolinone, a member of the quinolinone class of heterocyclic compounds. Quinolinones are a significant scaffold in medicinal chemistry, known for a wide range of biological activities. This document consolidates critical information on the compound's identifiers, synthesis, analytical characterization, and its potential therapeutic applications, with a focus on its anticancer and antimicrobial properties. Detailed experimental protocols and mechanistic insights are provided to support researchers in the fields of organic synthesis and drug discovery.

Introduction and Compound Identification

This compound is a synthetic organic compound characterized by a quinolinone core structure. The presence of the N-butyl group and the 3-acetyl substituent are key features that influence its physicochemical properties and biological activity. The quinolinone scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4][5] This guide will delve into the specific attributes of the N-butyl derivative.

Table 1: Compound Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 161185-41-7 | |

| MDL Number | MFCD00101165 | |

| Molecular Formula | C₁₅H₁₇NO₃ | Calculated |

| Molecular Weight | 259.30 g/mol | Calculated |

| IUPAC Name | 3-acetyl-1-butyl-4-hydroxy-1,2-dihydroquinolin-2-one |

Synthesis and Mechanism

The synthesis of N-substituted 3-acetyl-4-hydroxy-2(1H)-quinolinones can be achieved through several established synthetic routes.[4][5] A common and effective method involves the cyclization of an appropriate N-substituted aniline with a malonic acid derivative, followed by acylation.

General Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step process starting from N-butylaniline. The first step is a thermal cyclization with diethyl malonate to form the 1-butyl-4-hydroxy-2(1H)-quinolinone intermediate. The subsequent step is a Friedel-Crafts acylation to introduce the acetyl group at the C3 position.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of analogous N-substituted quinolinones.[4][5]

Step 1: Synthesis of 1-butyl-4-hydroxy-2(1H)-quinolinone

-

In a round-bottom flask equipped with a reflux condenser, combine N-butylaniline (1 equivalent) and diethyl malonate (2 equivalents).

-

Heat the mixture to a high temperature (typically 240-260 °C) in a high-boiling point solvent such as diphenyl ether.

-

Maintain the temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The driving force for this reaction is the intramolecular cyclization and elimination of ethanol.

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solvent upon cooling. The solid is collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure 1-butyl-4-hydroxy-2(1H)-quinolinone.

Step 2: Synthesis of this compound

-

Suspend the dried 1-butyl-4-hydroxy-2(1H)-quinolinone (1 equivalent) in a suitable solvent like nitrobenzene or 1,2-dichloroethane.

-

Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or polyphosphoric acid (PPA) (typically 2-3 equivalents).

-

Cool the mixture in an ice bath and slowly add acetyl chloride (1.1 to 1.5 equivalents) dropwise. The hydroxyl group at the 4-position directs the electrophilic substitution to the electron-rich 3-position.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The crude product can be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Analytical Characterization

A comprehensive analytical approach is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Analysis (Predicted Data)

While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A triplet for the terminal methyl group of the butyl chain (~0.9 ppm). - Two multiplets for the two methylene groups of the butyl chain (~1.4 and ~1.7 ppm). - A triplet for the methylene group attached to the nitrogen (~4.2 ppm). - Aromatic protons of the quinolinone ring appearing as multiplets in the range of 7.2-8.2 ppm. - A singlet for the acetyl methyl group (~2.7 ppm). - A broad singlet for the enolic hydroxyl group at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | - Aliphatic carbons of the butyl chain (~13, 20, 31, and 45 ppm). - Acetyl methyl carbon (~30 ppm). - Aromatic and quinolinone ring carbons in the range of 115-140 ppm. - Carbonyl carbon of the lactam (~165 ppm). - Acetyl carbonyl carbon (~204 ppm). - Carbon at the 4-position bearing the hydroxyl group (~175 ppm). |

| IR (cm⁻¹) | - A broad O-H stretching band for the enolic hydroxyl group (~3400-3200 cm⁻¹). - C-H stretching bands for the aromatic and aliphatic protons (~3100-2850 cm⁻¹). - A sharp C=O stretching band for the acetyl group (~1680 cm⁻¹). - A C=O stretching band for the quinolinone lactam (~1650 cm⁻¹). - C=C stretching bands for the aromatic ring (~1600-1450 cm⁻¹). |

| Mass Spec. | - A molecular ion peak [M]⁺ at m/z = 259.12. - Fragmentation patterns corresponding to the loss of the butyl chain, the acetyl group, and other characteristic fragments. |

Chromatographic Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the analysis of quinolinone derivatives.[6][7][8]

UPLC-MS/MS Protocol Outline

-

Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a known concentration.

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as a C18, is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium formate for better ionization) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Optimized for the specific column dimensions.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-